N-(Trifluoroacetyl)demecolchine
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Overview
Description
N-Trifluoroacetyl-N-methyl-deacetylcolchicine is a synthetic derivative of colchicine, a natural product derived from the autumn crocus plant. This compound is known for its unique chemical structure and significant biological activities, particularly in the field of cancer research. It has a molecular formula of C23H24F3NO6 and a molecular weight of 467.43 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Trifluoroacetyl-N-methyl-deacetylcolchicine typically involves the modification of colchicine through a series of chemical reactions. The process begins with the deacetylation of colchicine to produce deacetylcolchicine. This intermediate is then subjected to trifluoroacetylation and methylation reactions to yield the final product .
Industrial Production Methods
Industrial production of N-Trifluoroacetyl-N-methyl-deacetylcolchicine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in solid form and is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-Trifluoroacetyl-N-methyl-deacetylcolchicine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
N-Trifluoroacetyl-N-methyl-deacetylcolchicine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of cell division and microtubule dynamics due to its ability to bind to tubulin and disrupt microtubule formation.
Medicine: Investigated for its potential anticancer properties, particularly in targeting rapidly dividing tumor cells.
Mechanism of Action
N-Trifluoroacetyl-N-methyl-deacetylcolchicine exerts its effects by binding to tubulin, a protein that is essential for the formation of microtubules. This binding prevents the polymerization of tubulin into microtubules, thereby disrupting cell division and inducing apoptosis in rapidly dividing cells. The compound also stimulates the intrinsic GTPase activity of tubulin and activates the JNK/SAPK signaling pathway, which plays a role in cell stress responses .
Comparison with Similar Compounds
Similar Compounds
Colchicine: The parent compound from which N-Trifluoroacetyl-N-methyl-deacetylcolchicine is derived. It also binds to tubulin and disrupts microtubule formation.
N-Methyl-N-(trimethylsilyl)trifluoroacetamide: Another trifluoroacetylated compound used in organic synthesis and analytical chemistry.
Uniqueness
N-Trifluoroacetyl-N-methyl-deacetylcolchicine is unique due to its trifluoroacetyl and methyl modifications, which enhance its biological activity and specificity compared to colchicine. These modifications also improve its stability and solubility, making it more suitable for various research and industrial applications .
Biological Activity
N-(Trifluoroacetyl)demecolchine is a synthetic derivative of demecolcine, which itself is an analog of the well-known alkaloid colchicine. This compound has garnered significant attention in the fields of medicinal chemistry and biological research due to its unique properties and biological activities, particularly its interaction with microtubules.
This compound is characterized by the presence of a trifluoroacetyl group, which enhances its stability and solubility compared to its parent compounds. The synthesis typically involves the acylation of demecolcine with trifluoroacetic anhydride under controlled conditions, often requiring an inert atmosphere to prevent side reactions. This process allows for selective modification of the nitrogen atom in demecolcine, leading to the formation of this compound.
The primary mechanism of action for this compound involves its binding to tubulin, a protein that forms microtubules. By binding to the colchicine-binding site on tubulin, this compound inhibits microtubule polymerization, leading to depolymerization and disruption of mitotic spindle formation. This activity results in cell cycle arrest and apoptosis in cancer cells, positioning it as a potential candidate for anticancer drug development.
Biological Activity
This compound exhibits several notable biological activities:
- Anticancer Properties : Studies have demonstrated that this compound can induce cell death in various cancer cell lines. Its potency as an antimitotic agent suggests it may be effective against tumors that are resistant to conventional therapies.
- Anti-inflammatory Effects : Preliminary research indicates that this compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
Compound Name | Structure/Feature | Unique Properties |
---|---|---|
Colchicine | Natural alkaloid from Colchicum species | Potent microtubule disruptor; used in gout treatment |
Demecolcine | Analog of colchicine | Less toxic than colchicine; used in cancer research |
N-(Acetyl)demecolcine | Acetyl derivative of demecolcine | Similar action but less potent than this compound |
N-(Benzoyl)demecolcine | Benzoyl derivative | Different binding profile; potential for varied biological activity |
This compound stands out due to its enhanced solubility and stability, which may improve its efficacy as a therapeutic agent compared to these analogs.
Case Studies and Research Findings
Recent studies have focused on the biological evaluation of this compound:
- Cytotoxicity Studies : In vitro studies have shown that this compound exhibits significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis was confirmed through flow cytometry and caspase activation assays.
- Microtubule Dynamics : Research has demonstrated that the compound effectively disrupts microtubule dynamics in live cell imaging studies. This disruption correlates with impaired mitosis and subsequent cell death, highlighting its potential as an antitumor agent .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the trifluoroacetyl modification enhances bioavailability and reduces toxicity compared to traditional colchicine derivatives. This aspect is crucial for developing safer therapeutic options for patients .
Properties
IUPAC Name |
2,2,2-trifluoro-N-methyl-N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3NO6/c1-27(22(29)23(24,25)26)15-8-6-12-10-18(31-3)20(32-4)21(33-5)19(12)13-7-9-17(30-2)16(28)11-14(13)15/h7,9-11,15H,6,8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGYENSCJVMEMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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